molecular formula C9H16ClNO B2512293 N-(3-chloropropyl)cyclopentanecarboxamide CAS No. 925591-77-1

N-(3-chloropropyl)cyclopentanecarboxamide

Cat. No. B2512293
CAS RN: 925591-77-1
M. Wt: 189.68
InChI Key: IOMKVYIOXBVQCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloropropyl)cyclopentanecarboxamide, also known as CPPC, is a cyclic amide derived from cyclopentanecarboxylic acid. It is a high-quality intermediate used in pharmaceutical research and development .


Molecular Structure Analysis

The molecular formula of N-(3-chloropropyl)cyclopentanecarboxamide is C9H16ClNO . Its molecular weight is 189.68 .


Chemical Reactions Analysis

The specific chemical reactions involving N-(3-chloropropyl)cyclopentanecarboxamide are not provided in the search results. It’s typically used as an intermediate in pharmaceutical research and development .

Scientific Research Applications

Gold-Catalyzed Cycloisomerization in Synthesis

N-(3-chloropropyl)cyclopentanecarboxamide has been utilized in the field of organic synthesis, particularly in gold-catalyzed cycloisomerization. This process involves N-propargylindole-2-carboxamides undergoing AuCl3-catalyzed cycloisomerization to yield beta-carbolinones. Such reactions are significant for synthesizing lavendamycin analogs, highlighting the chemical's utility in advanced organic synthesis and pharmaceutical research (England & Padwa, 2008).

Synthesis of Chemokine Receptor Antagonists

In the development of chemokine receptor antagonists, derivatives of cyclopentanecarboxamide, such as N-(3-chloropropyl)cyclopentanecarboxamide, have been explored. These derivatives are crucial in formulating low molecular weight antagonists for the CC chemokine receptor 2, relevant in both human and murine models. This discovery has important implications for the design of new therapeutic agents targeting chemokine receptors (Butora et al., 2007).

Continuous Flow Production for Pharmaceutical and Agrochemical Applications

The compound has been investigated for its potential in continuous flow production, which is a more efficient and safer alternative to traditional methods. This technique is valuable in the production of compounds like beclamide, used for sedative and anticonvulsant properties, and is also relevant in the field of adhesives, herbicides, and fungicides (Movsisyan et al., 2018).

Development of Pyranoquinolines

In another application, N-(3-chloropropyl)cyclopentanecarboxamide derivatives have been used in the synthesis of pyranoquinolines. This synthesis involves a tandem cyclization process, indicating the compound's utility in creating complex heterocyclic structures, which are often important in pharmaceutical chemistry (Zhang et al., 2007).

Mechanism of Action

The mechanism of action for N-(3-chloropropyl)cyclopentanecarboxamide is not specified in the search results. It’s often used as a reference standard in pharmaceutical testing .

properties

IUPAC Name

N-(3-chloropropyl)cyclopentanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16ClNO/c10-6-3-7-11-9(12)8-4-1-2-5-8/h8H,1-7H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOMKVYIOXBVQCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NCCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloropropyl)cyclopentanecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.